molecular formula C12H23N3O2 B13430833 (Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide

(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide

Cat. No.: B13430833
M. Wt: 241.33 g/mol
InChI Key: ZJGQUWGLKPMOCE-UHFFFAOYSA-N
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Description

(Z)-2-(8-(ethoxymethyl)-6-azaspiro[34]octan-6-yl)-N’-hydroxyacetimidamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of (Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N’-hydroxyacetimidamide involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the ethoxymethyl group and the hydroxyacetimidamide moiety. Reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N’-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its interactions with various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

When compared to similar compounds, (Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N’-hydroxyacetimidamide stands out due to its unique spirocyclic structure and the presence of both ethoxymethyl and hydroxyacetimidamide groups. Similar compounds include:

    Spirocyclic amines: These compounds share the spirocyclic core but lack the ethoxymethyl and hydroxyacetimidamide groups.

    Hydroxyacetimidamides: These compounds contain the hydroxyacetimidamide moiety but do not have the spirocyclic structure.

The uniqueness of (Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N’-hydroxyacetimidamide lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C12H23N3O2/c1-2-17-8-10-6-15(7-11(13)14-16)9-12(10)4-3-5-12/h10,16H,2-9H2,1H3,(H2,13,14)

InChI Key

ZJGQUWGLKPMOCE-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CN(CC12CCC2)C/C(=N/O)/N

Canonical SMILES

CCOCC1CN(CC12CCC2)CC(=NO)N

Origin of Product

United States

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